molecular formula C19H14N2O6 B433418 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one CAS No. 247079-73-8

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one

Cat. No.: B433418
CAS No.: 247079-73-8
M. Wt: 366.3g/mol
InChI Key: WSGCDVOWKYOSPM-UHFFFAOYSA-N
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Description

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core with various substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with aromatic aldehydes in the presence of a base, followed by nitration and amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one is unique due to its specific substituents and the pyranochromene core. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

247079-73-8

Molecular Formula

C19H14N2O6

Molecular Weight

366.3g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C19H14N2O6/c1-25-12-8-4-2-6-10(12)14-15-17(27-18(20)16(14)21(23)24)11-7-3-5-9-13(11)26-19(15)22/h2-9,14H,20H2,1H3

InChI Key

WSGCDVOWKYOSPM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N

solubility

2.2 [ug/mL]

Origin of Product

United States

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